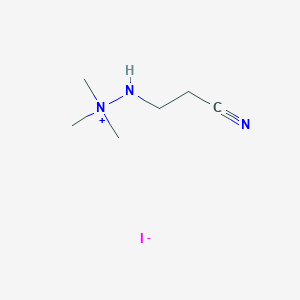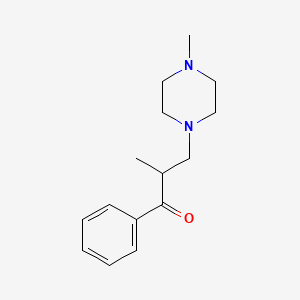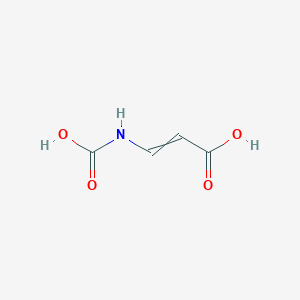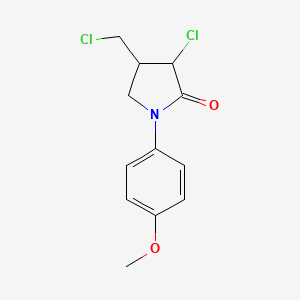![molecular formula C5H9Br2N3O2 B14600796 2-[Dibromo(nitro)methyl]-1-methylimidazolidine CAS No. 61164-44-1](/img/structure/B14600796.png)
2-[Dibromo(nitro)methyl]-1-methylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is a compound that belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of dibromo and nitro functional groups attached to a methylimidazolidine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with bromine and nitric acid. The reaction conditions are carefully controlled to ensure the selective bromination and nitration of the methylimidazolidine ring. The process can be summarized as follows:
Bromination: 1-methylimidazolidine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the dibromo groups.
Nitration: The dibromo derivative is then subjected to nitration using nitric acid, resulting in the formation of the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Dibromo(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
2-[Dibromo(nitro)methyl]-1-methylimidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromo groups can also participate in covalent bonding with nucleophilic sites in biomolecules, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Dibromo(nitro)methyl]-1-ethylimidazolidine: Similar structure but with an ethyl group instead of a methyl group.
2-[Dibromo(nitro)methyl]-1-phenylimidazolidine: Contains a phenyl group, which imparts different chemical properties.
2-[Dibromo(nitro)methyl]-1-methylimidazole: Similar but with an imidazole ring instead of an imidazolidine ring.
Uniqueness
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is unique due to the specific combination of dibromo and nitro groups attached to the methylimidazolidine ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
61164-44-1 |
|---|---|
Formule moléculaire |
C5H9Br2N3O2 |
Poids moléculaire |
302.95 g/mol |
Nom IUPAC |
2-[dibromo(nitro)methyl]-1-methylimidazolidine |
InChI |
InChI=1S/C5H9Br2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3 |
Clé InChI |
XEFCLIAGUAJBIK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC1C([N+](=O)[O-])(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)
![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)







